REACTION_CXSMILES
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[C:1]([O:5][C:6]([C:8]1([C:12]#[N:13])[CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Ni]>[C:1]([O:5][C:6]([C:8]1([CH2:12][NH2:13])[CH2:9][CH2:10][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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2.39 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)C1(CCC1)C#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in MeOH
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Type
|
WASH
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Details
|
The cartridge was washed with MeOH
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Type
|
CONCENTRATION
|
Details
|
The ammonia washings were concentrated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |